2,4-dioxo-1H-pyrimidine-5-carbohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
6266-32-6 |
|---|---|
Molecular Formula |
C5H6N4O3 |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H6N4O3/c6-9-4(11)2-1-7-5(12)8-3(2)10/h1H,6H2,(H,9,11)(H2,7,8,10,12) |
InChI Key |
DNTNUMKNOCHZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)NN |
Origin of Product |
United States |
Significance of Pyrimidine Derivatives in Chemical Biology and Medicinal Chemistry
Pyrimidine (B1678525), a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of life itself, forming the structural basis for the nucleobases uracil (B121893), thymine, and cytosine found in DNA and RNA. nih.gov This fundamental role in genetic material has made the pyrimidine scaffold a prime target for therapeutic intervention, leading to the development of a vast array of drugs. nih.govresearchgate.netjapsonline.com
The medicinal importance of pyrimidine derivatives extends far beyond their association with nucleic acids. nih.gov The pyrimidine ring is a versatile pharmacophore present in a wide range of clinically used drugs with diverse therapeutic applications. nih.govresearchgate.net These include anticancer agents like 5-fluorouracil (B62378), antiviral drugs such as zidovudine (B1683550) (AZT), and antibacterial sulfonamides like sulfadiazine. nih.gov The ability of the pyrimidine core to be readily substituted at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a privileged scaffold in drug discovery. nih.govjapsonline.com Researchers have successfully synthesized pyrimidine derivatives with a broad spectrum of biological activities, including:
Anticancer researchgate.netnih.govnih.gov
Antimicrobial nih.govnih.govnih.gov
Antiviral japsonline.com
Anti-inflammatory researchgate.net
Anticonvulsant mdpi.com
Antidiabetic byu.edu
The therapeutic efficacy of many pyrimidine-based drugs stems from their ability to act as antimetabolites, interfering with the metabolic pathways of rapidly proliferating cells, such as cancer cells or pathogens. nih.gov They can mimic endogenous pyrimidines and inhibit crucial enzymes involved in DNA and RNA synthesis. nih.gov The ongoing exploration of novel pyrimidine derivatives continues to yield compounds with potent and selective biological activities, highlighting the enduring significance of this heterocyclic system in medicinal chemistry. nih.govnih.gov
The Role of Hydrazide Functionality in Modulating Bioactivity
The hydrazide functional group (-CONHNH2) is a key structural motif in medicinal chemistry, recognized for its ability to impart a wide range of biological activities to a parent molecule. semanticscholar.orgnih.gov Hydrazides are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine (B178648) moiety. This functional group is a versatile building block for the synthesis of various heterocyclic compounds and can significantly influence the pharmacological profile of a molecule. nih.gov
One of the most important features of the hydrazide group is its ability to form hydrazones through condensation with various aldehydes and ketones. mdpi.comsemanticscholar.org Hydrazones themselves constitute an important class of bioactive compounds with a broad spectrum of activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects. nih.govmdpi.com The azomethine group (–N=CH–) present in hydrazones is considered a crucial pharmacophore. nih.gov
The hydrazide moiety can also act as a ligand, coordinating with metal ions, which can lead to the formation of metallo-assemblies with unique biological properties. nih.gov Furthermore, the presence of both hydrogen bond donors and acceptors in the hydrazide group allows for enhanced binding interactions with biological targets such as enzymes and receptors. rsc.org The diverse biological activities attributed to hydrazide-containing compounds include:
Anticancer rsc.org
Anticonvulsant rsc.orgresearchgate.net
Anti-inflammatory nih.gov
Antitubercular nih.gov
The incorporation of a hydrazide group into a molecule can modulate its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), potentially leading to improved drug-like characteristics. nih.gov
Contextualizing 2,4 Dioxo 1h Pyrimidine 5 Carbohydrazide Within Pyrimidine Based Heterocycles
The compound 2,4-dioxo-1H-pyrimidine-5-carbohydrazide is more commonly known as a derivative of uracil (B121893), one of the fundamental pyrimidine (B1678525) bases in RNA. The core structure is pyrimidine-2,4(1H,3H)-dione. The addition of a carbohydrazide (B1668358) group at the 5th position of the uracil ring creates a bifunctional molecule with the potential for synergistic or novel biological activities. nih.govnih.gov
The uracil moiety itself is a well-established pharmacophore. nih.gov Derivatives of uracil have been extensively investigated and developed as anticancer and antiviral agents. nih.gov The strategic placement of substituents on the uracil ring can lead to compounds with a variety of biological effects. For instance, substitution at the C5 and C6 positions of the uracil ring has been a fruitful strategy for developing new therapeutic agents. nih.gov
By incorporating a carbohydrazide at the C5 position, the resulting molecule, this compound, becomes a valuable intermediate for the synthesis of a wide array of more complex derivatives. The hydrazide group can be readily reacted with various electrophiles, particularly aldehydes and ketones, to generate a library of hydrazone derivatives. This synthetic accessibility allows for the systematic exploration of the structure-activity relationships of this class of compounds. The combination of the uracil scaffold, known for its role in targeting nucleic acid metabolism, with the versatile hydrazide/hydrazone functionality offers a promising avenue for the design of novel bioactive molecules. nih.govnih.gov
Historical and Current Perspectives on Pyrimidine Carbohydrazide Research
Strategic Approaches to the Core this compound Structure
The construction of the this compound scaffold can be achieved through several reliable synthetic routes. These methods are designed to be efficient and versatile, allowing for the introduction of various substituents.
Hydrazinolysis of Pyrimidine Carboxylic Esters
A primary and straightforward method for synthesizing this compound involves the hydrazinolysis of corresponding pyrimidine carboxylic esters. This reaction is typically carried out by treating the ester derivative, such as ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, with hydrazine (B178648) hydrate (B1144303). The reaction is generally performed in a suitable solvent like ethanol (B145695), and heating is often employed to drive the reaction to completion. This process is effective for converting the ester functional group into the desired carbohydrazide moiety. The hydrazinolysis reaction is a common strategy in heterocyclic chemistry for the preparation of hydrazide derivatives which are valuable precursors for further synthetic transformations. researchgate.netrsc.orgsciforum.net
Multi-Component Reaction Strategies for Direct Scaffold Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the direct synthesis of complex molecules like this compound from simple starting materials in a single step. nih.gov These reactions are highly valued for their ability to rapidly build molecular complexity and for their adherence to the principles of green chemistry. nih.govrsc.org A notable example is a four-component reaction that can construct the pyrimidine carboxamide core from readily available starting materials. nih.gov Such strategies often involve the combination of an amidine, an aldehyde, and a source of the carbohydrazide group, leading to the formation of the desired pyrimidine scaffold in a convergent manner.
Cyclocondensation Pathways for Pyrimidine Ring Formation
The formation of the pyrimidine ring is a critical step in the synthesis of this compound. Cyclocondensation reactions are a powerful tool for this purpose, involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a urea (B33335) or thiourea (B124793) derivative. For instance, the reaction of diethyl 2-(ethoxymethylidene)malonate with urea in the presence of a base like sodium ethoxide can lead to the formation of the pyrimidine ring. The resulting ester can then be converted to the carbohydrazide. Another approach involves the condensation of barbituric acid or its derivatives with a suitable three-carbon synthon. These cyclocondensation strategies are versatile and allow for the introduction of a wide range of substituents on the pyrimidine core.
Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety
The this compound scaffold is a valuable building block for the synthesis of fused heterocyclic systems. These fused rings often lead to compounds with enhanced biological activities.
Imidazo[1,2-a]pyrimidine-Carbohydrazide Synthesis
The synthesis of imidazo[1,2-a]pyrimidine-carbohydrazides can be achieved through the reaction of a 2-aminopyrimidine (B69317) derivative with an α-haloketone or a related synthon. nih.govenamine.net For example, reacting 2-aminopyrimidine with 1,1,3-trichloroacetone (B106291) can yield a 2-(dichloromethyl)imidazo[1,2-a]pyrimidine intermediate. nih.gov This intermediate can then be converted to the corresponding carbaldehyde, which upon reaction with hydrazine, would furnish the desired carbohydrazide. nih.gov More advanced, multi-component strategies have also been developed. A five-component cascade reaction utilizing cyanoacetohydrazide, an acetophenone (B1666503) derivative, an aldehyde, 1,1-bis(methylthio)-2-nitroethylene, and a diamine can efficiently produce complex imidazo[1,2-a]pyrimidine-carbohydrazide derivatives. rsc.orgresearchgate.netrsc.org
Pyrazolo[3,4-d]pyrimidine-Carbohydrazide Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine-carbohydrazides often starts from a pyrazole (B372694) precursor. semanticscholar.orgnih.govrsc.org A common strategy involves the construction of the pyrimidine ring onto a pre-existing pyrazole core. semanticscholar.org For instance, 5-aminopyrazole-4-carbonitrile derivatives can be cyclized with formamide (B127407) or other one-carbon synthons to form the pyrazolo[3,4-d]pyrimidine skeleton. The resulting amino or chloro-substituted pyrazolopyrimidine can then be converted to the carbohydrazide. One-pot synthesis methods have also been reported, such as the condensation of 4-amino-5-cyano-6-aryl-2-mercaptopyrimidines with hydrazine hydrate to directly form pyrazolo[3,4-d]pyrimidine derivatives. orientjchem.org
Data Tables
Table 1: Starting Materials for the Synthesis of this compound and its Analogues
| Compound Name | Role in Synthesis |
| Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Precursor for hydrazinolysis |
| Hydrazine hydrate | Reagent for hydrazinolysis and cyclization |
| Amidines | Starting material for multi-component reactions |
| Aldehydes | Starting material for multi-component reactions |
| Diethyl 2-(ethoxymethylidene)malonate | Precursor for cyclocondensation |
| Urea | Reagent for pyrimidine ring formation |
| Barbituric acid | Precursor for cyclocondensation |
| 2-Aminopyrimidine | Starting material for imidazo[1,2-a]pyrimidine (B1208166) synthesis |
| 1,1,3-Trichloroacetone | Reagent for imidazo[1,2-a]pyrimidine synthesis |
| 5-Aminopyrazole-4-carbonitrile | Starting material for pyrazolo[3,4-d]pyrimidine synthesis |
| Formamide | Reagent for pyrimidine ring formation |
Table 2: Key Intermediates in the Synthesis of Fused Heterocyclic Systems
| Intermediate | Fused System |
| 2-(Dichloromethyl)imidazo[1,2-a]pyrimidine | Imidazo[1,2-a]pyrimidine |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Imidazo[1,2-a]pyrimidine |
| 4-Aminopyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| 4-Chloropyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
Thieno[2,3-d]pyrimidine (B153573) Scaffolds
Thieno[2,3-d]pyrimidines represent a class of pyrimidine analogues where a thiophene (B33073) ring is fused to the pyrimidine core. These compounds are considered bioisosteres of the purine (B94841) scaffold and are prevalent in many biologically active molecules. mdpi.com Synthetic strategies often begin with a substituted thiophene, which is then cyclized to form the fused pyrimidine ring.
A common precursor for these syntheses is a 2-aminothiophene derivative. For instance, the reaction of 2-amino-3-cyano cyclopenta[b]thiophene with triethyl orthoformate, followed by cyclization with hydrazine hydrate in ethanol, yields 1-amino-8-iminocyclopenta[b]thieno[2,3-d]pyrimidine. nih.gov This key intermediate can then be used to generate a variety of derivatives, such as cyclopentathieno-[2,3-d]-1,2,4-triazolo[3,2-f]pyrimidine, by reacting with reagents like formic acid or ethoxymethylenemalononitrile. nih.gov
Another approach involves starting with 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile, which, when refluxed with methylisothiocyanate in pyridine (B92270), affords the corresponding thieno[2,3-d]pyrimidine derivative. This intermediate serves as a precursor for synthesizing more complex structures, including triazolopyrimidines, by subsequent reactions with hydrazine hydrate and then formic acid or isothiocyanates. The synthesis of a novel hydrazone-containing thieno[2,3-d]pyrimidine has also been reported, starting from the reaction of ninhydrin (B49086) with an exocyclic acetohydrazide derivative in methanol (B129727). mdpi.com
Table 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
| Starting Material | Reagents | Product | Reference |
|---|
Triazolo[1,5-a]pyrimidine Analogues
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is another important purine analogue. Its synthesis is well-established, with several common strategies available. nih.gov One of the most prevalent methods is the cyclocondensation reaction between 3-amino-1,2,4-triazole and 1,3-dicarbonyl compounds or their equivalents. nih.gov
A facile one-pot reaction for synthesizing steroidal powertechjournal.comeurekaselect.comresearchgate.nettriazolo[1,5-a]pyrimidines has been developed, involving the reaction of steroidal ketones, aromatic aldehydes, and 3-amino-1,2,4-triazole in refluxing tert-butanol (B103910) with potassium tert-butoxide as a catalyst. clockss.org Furthermore, a green one-pot, four-component strategy has been described for the synthesis of powertechjournal.comeurekaselect.comresearchgate.nettriazolo[1,5-a]pyrimidine-6-carboxamide derivatives using an amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, an aldehyde, and 3-amino-1,2,4-triazole in water with a catalytic amount of p-toluenesulfonic acid. researchgate.net
The synthesis can also proceed from a pyrimidine precursor. For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate can be condensed with 1-phenylbutane-1,3-dione in acetic acid to form the corresponding ethyl powertechjournal.comeurekaselect.comresearchgate.nettriazolo[1,5-a]pyrimidine-2-carboxylate, which can be further modified. nih.gov
Table 2: Selected Synthetic Routes to Triazolo[1,5-a]pyrimidine Analogues
| Starting Materials | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Steroidal ketone, Aromatic aldehyde, 3-Amino-1,2,4-triazole | Potassium tert-butoxide, tert-Butanol (reflux) | Steroidal powertechjournal.comeurekaselect.comresearchgate.nettriazolo[1,5-a]pyrimidines | clockss.org |
| Amine, 2,2,6-Trimethyl-4H-1,3-dioxin-4-one, Aldehyde, 3-Amino-1,2,4-triazole | p-Toluenesulfonic acid, Water | powertechjournal.comeurekaselect.comresearchgate.netTriazolo[1,5-a]pyrimidine-6-carboxamide derivatives | researchgate.net |
| Ethyl 5-amino-1,2,4-triazole-3-carboxylate, 1-Phenylbutane-1,3-dione | Acetic acid (reflux) | Ethyl 5-methyl-7-phenyl- powertechjournal.comeurekaselect.comresearchgate.nettriazolo[1,5-a]pyrimidine-2-carboxylate | nih.gov |
Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
Pyrido[2,3-d]pyrimidines, which feature a pyridine ring fused to a pyrimidine, are synthesized through several general approaches, most commonly starting from a substituted 4-aminopyrimidine (B60600) or 6-aminopyrimidine. jocpr.com The pyridine ring is typically formed by reacting the aminopyrimidine with a three-carbon synthon. jocpr.com
A widely used starting material is 6-aminouracil (B15529) or its N-substituted derivatives, such as 6-amino-1,3-dimethyluracil (B104193). jocpr.com For example, heating 6-aminouracil with acetylacetone (B45752) in phosphoric acid yields 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com Similarly, the reaction of 6-amino-1,3-dimethyluracil with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in refluxing methanol leads to an intermediate ester, which upon treatment with hydrazine hydrate, affords the corresponding carbohydrazide. This carbohydrazide can then be reacted with various substituted aldehydes to produce a series of N'-arylidene-pyrido[2,3-d]pyrimidine-5-carbohydrazide derivatives. nih.gov
Multi-component reactions (MCRs) have also gained traction for the synthesis of these scaffolds due to their efficiency and atom economy. orgchemres.org These reactions allow for the construction of complex molecules in a single step from simple precursors. orgchemres.org For instance, the direct synthesis of new pyrido[2,3-d]pyrimidine derivatives has been described starting from an o-aminonicotinonitrile, which is subjected to acylation or thioacylation followed by intramolecular heterocyclization. nih.govrsc.org
Table 3: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Pyrimidine Precursor | Reagent(s) | Product | Reference |
|---|---|---|---|
| 6-Aminouracil | Acetylacetone / Phosphoric acid | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | jocpr.com |
Emerging Synthetic Techniques and Methodological Innovations
Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally friendly methods. These innovations are increasingly being applied to the synthesis of complex heterocyclic systems like pyrimidine derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various pyrimidine analogues.
For example, the synthesis of tetrahydropyrimidine (B8763341) derivatives can be achieved via a microwave-assisted Biginelli condensation of a 1,3,4-oxadiazole-based aldehyde, substituted acetoacetanilide, and N,N'-dimethylurea. foliamedica.bgsemanticscholar.org This method significantly shortens the reaction time to minutes compared to hours required for conventional heating. foliamedica.bgsemanticscholar.org Similarly, a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives using benzaldehyde (B42025) derivatives, methylcyanoacetate, and thio-barbituric acid under microwave irradiation has been established. nih.gov This catalyst-free approach in water offers high yields (78–94%) in just 3–6 minutes. nih.gov The synthesis of various pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidin-4-ones has also been efficiently achieved using microwave irradiation, highlighting the broad applicability of this technology in heterocyclic chemistry. nih.gov
Table 4: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Product Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Pyrano[2,3-d]pyrimidines | Microwave Irradiation | 3–6 min | 78–94% | nih.gov |
| Pyrano[2,3-d]pyrimidines | Conventional Heating (60°C) | 1–4 h | 71–87% | nih.gov |
| Tetrahydropyrimidines | Microwave Irradiation | 22–24 min | Good | foliamedica.bgsemanticscholar.org |
| Pyrazolo[3,4-d]pyrimidin-4-ones | Microwave Irradiation (160°C) | 55 min | 21–85% | nih.gov |
| Pyrazolo[3,4-d]pyrimidin-4-ones | Conventional Heating (reflux) | 3 days | No product | nih.gov |
Environmentally Benign Synthetic Approaches
The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly influencing the synthesis of pyrimidine derivatives. powertechjournal.comorgchemres.org These approaches include the use of green solvents, catalysts, and energy-efficient reaction conditions. powertechjournal.comresearchgate.net
A prominent green technique is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally safe. researchgate.net Multi-component reactions (MCRs), often performed under green conditions, are highly efficient as they combine several steps into a single operation, reducing solvent use and purification needs. eurekaselect.comorgchemres.org For instance, the synthesis of pyrrolo[2,3-d]pyrimidines has been developed via a non-catalytic, on-water multicomponent reaction of arylglyoxals, barbituric acids, and 6-aminopyrimidine-2,4(1H,3H)-diones. researchgate.net
Solvent-free "grindstone chemistry" is another eco-friendly technique. The synthesis of dihydropyrimidinones has been achieved under mild, solvent-free conditions by grinding the reactants (an aldehyde, urea/thiourea, and a 1,3-dicarbonyl compound) with a catalyst like CuCl₂·2H₂O. researchgate.netscispace.com Furthermore, catalyst-free synthesis under ultrasound irradiation is another green method that has been employed for preparing pyrido[2,3-d]pyrimidine derivatives, offering high yields and simple workups. eurekaselect.com These methods exemplify the shift towards more sustainable practices in chemical synthesis. powertechjournal.com
Transformations at the Carbohydrazide Functional Group
The hydrazide functional group is a key synthon for molecular elaboration due to the nucleophilicity of its terminal amino group. This reactivity allows for straightforward condensation reactions and subsequent cyclizations to build diverse molecular architectures.
One of the most direct transformations of the carbohydrazide group is its condensation with aldehydes or ketones to form hydrazones, a class of Schiff bases (compounds containing a carbon-nitrogen double bond, R¹R²C=NNR³R⁴). mdpi.commdpi.com This reaction typically proceeds by refluxing the pyrimidine carbohydrazide with a slight excess of the chosen carbonyl compound in a suitable solvent, such as ethanol or methanol, often with a few drops of an acid catalyst like glacial acetic acid to facilitate the reaction. chemmethod.comajgreenchem.com
The general synthesis involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the stable C=N bond of the hydrazone. nih.govresearchgate.net A wide variety of aromatic and heterocyclic aldehydes have been successfully condensed with pyrimidine carbohydrazide analogues to produce a library of hydrazone derivatives. nih.govresearchgate.net For instance, condensation of a carbohydrazide intermediate with various aromatic aldehydes can lead to the generation of hydrazone derivatives in high yields, often ranging from 80–92%. nih.gov The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as ¹H NMR, Mass Spectrometry, and IR spectral data. nih.gov
The table below summarizes representative examples of this transformation.
Table 1: Examples of Hydrazone/Schiff Base Synthesis from Pyrimidine-5-Carbohydrazide (B3028944) Analogues
| Starting Carbohydrazide | Carbonyl Compound | Solvent/Catalyst | Resulting Derivative Type | Reference |
|---|---|---|---|---|
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | Substituted Benzaldehydes | Ethanol / Reflux | (E)-N'-(substituted-benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | nih.gov |
| Pyridopyrimidine hydrazide derivative | Substituted Aromatic Aldehydes | Not specified | Pyridopyrimidine Schiff's base derivatives | researchgate.net |
| 4-Amino-1,2,4-Triazole | 4-Aminoacetophenone | Ethanol / Acetic Acid | Schiff Base of 4-Amino-1,2,4-Triazole | chemmethod.com |
| 5-(Aminomethyl)-6-methyl-2-phenylpyrimidin-4-amine precursor | p-Phenetidine | Not specified | 5-[(4-Ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | mdpi.com |
The carbohydrazide functional group serves as a powerful precursor for the construction of various five-membered heterocyclic rings through intramolecular cyclization reactions. These reactions significantly expand the chemical diversity of the parent pyrimidine molecule by introducing new, often biologically active, heterocyclic moieties.
Oxadiazoles: 1,3,4-Oxadiazole (B1194373) rings can be synthesized from carbohydrazides through several methods. A common approach involves the reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a dithiocarbazate salt. This intermediate, upon treatment with an oxidizing agent or through acid-catalyzed cyclization with dehydration, yields the 1,3,4-oxadiazole-2-thione. Alternatively, reaction with acid chlorides or anhydrides followed by cyclodehydration can lead to 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net
Triazoles: The synthesis of 1,2,4-triazole (B32235) rings from a carbohydrazide moiety often begins with the formation of a thiosemicarbazide (B42300) derivative by reacting the hydrazide with an isothiocyanate. chemmethod.com This thiosemicarbazide can then undergo intramolecular cyclization under basic conditions (e.g., using sodium hydroxide or sodium ethoxide) to afford a 1,2,4-triazol-5-thione ring. chemmethod.com Another method involves the reaction of the hydrazide with formamide or orthoesters to yield triazole derivatives. isres.org Metal-free oxidative cyclization of trifluoroacetimidohydrazides using reagents like D-glucose as a C1 synthon has also been reported for synthesizing 1,2,4-triazoles. isres.org
Thiadiazoles: 1,3,4-Thiadiazole (B1197879) derivatives are commonly prepared from carbohydrazides by reaction with a source of carbon and sulfur. nih.gov A widely used method is the reaction with carbon disulfide in a basic medium (like ethanolic potassium hydroxide) at reflux, followed by acidification, to yield 5-substituted-1,3,4-thiadiazole-2-thiols. frontiersin.org Another approach involves the cyclodehydration of thiosemicarbazides (derived from the carbohydrazide) using strong acids like concentrated sulfuric acid or polyphosphate ester (PPE). encyclopedia.pub These methods provide a versatile route to introduce the thiadiazole scaffold. nih.govnih.gov
Pyrazoles: The carbohydrazide group can be used to construct a pyrazole ring by reacting it with a 1,3-dielectrophilic species. chim.itmdpi.com A classic method is the reaction with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, in a suitable solvent like ethanol or acetic acid. nih.gov This condensation-cyclization reaction typically yields a pyrazole ring attached to the pyrimidine core via the nitrogen atom that was part of the original hydrazide. researchgate.netnih.gov The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. mdpi.com
The table below outlines the general strategies for these cyclization reactions.
Table 2: Synthesis of Heterocyclic Systems from Carbohydrazide Precursors
| Target Heterocycle | Common Reagents | General Conditions | Resulting Structure | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole | Carbon Disulfide, KOH; then cyclization | Basic conditions, reflux | 5-(pyrimidinyl)-1,3,4-oxadiazole-2-thione | researchgate.net |
| 1,2,4-Triazole | Phenyl isothiocyanate; then NaOH | Formation of thiosemicarbazide, then basic cyclization | 4-phenyl-5-(pyrimidinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | chemmethod.comnih.gov |
| 1,3,4-Thiadiazole | Carbon Disulfide, KOH | Basic conditions, reflux | 5-(pyrimidinyl)-1,3,4-thiadiazole-2-thiol | nih.govfrontiersin.org |
| Pyrazole | Acetylacetone or Ethyl Acetoacetate | Reflux in ethanol or acetic acid | 1-(pyrimidin-5-carbonyl)-3,5-dimethyl-1H-pyrazole | chim.itnih.gov |
Modification of the Pyrimidine Ring and Peripheral Substituents
Beyond derivatization of the carbohydrazide group, molecular engineering strategies also target the pyrimidine ring itself to modulate the molecule's properties. This can involve regioselective introduction of new functional groups or the fusion or linking of other cyclic systems.
The 2,4-dioxo-1H-pyrimidine (uracil) ring has several positions available for substitution, primarily the N-1, N-3, and C-6 positions, as the C-5 position is already occupied by the carbohydrazide moiety. The electronic nature of the pyrimidine ring, being electron-deficient, influences its reactivity towards nucleophiles and electrophiles.
N-Alkylation/Arylation: The nitrogen atoms at the N-1 and N-3 positions can be alkylated or arylated using various electrophiles like alkyl halides or arylboronic acids under appropriate conditions. The presence of the two oxo groups increases the acidity of the N-H protons, facilitating their deprotonation and subsequent reaction.
C-6 Functionalization: The C-6 position is susceptible to attack by nucleophiles. umich.edu For instance, an active site cysteine from an enzyme can nucleophilically add to the C-6 position of the pyrimidine ring. umich.edu Synthetic strategies can exploit this reactivity.
Halogenation: Introduction of a halogen atom, for example at the C-5 or C-6 position (prior to carbohydrazide synthesis), creates a valuable handle for further modifications via transition metal-catalyzed cross-coupling reactions. myuchem.com For instance, 5-bromopyrimidine (B23866) is a valuable precursor for Suzuki-Miyaura and Sonogashira couplings. myuchem.com
Ring Transformation: In more advanced strategies, the entire pyrimidine ring can be transformed. A reported method involves converting pyrimidines into their N-arylpyrimidinium salts, which can then be cleaved and reconstructed into other heterocycles like pyrazoles or other pyrimidines. nih.govnih.gov This deconstruction-reconstruction approach allows for significant diversification of the core structure. nih.gov
Creating hybrid molecules by linking the this compound scaffold to other cyclic systems is a powerful strategy to explore new chemical space. researchgate.net This can be achieved by forming a new ring fused to the pyrimidine core or by covalently linking to a separate cyclic moiety.
Fused Ring Systems: One approach is to use substituents on the pyrimidine ring as anchor points to build a new fused ring. For example, starting with a 5-amino-6-chlorouracil derivative, one can construct fused systems like pyrimido[4,5-d]pyrimidines. The reaction of 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones with hydrazonoyl halides can lead to the formation of fused pyrimido[4,5-d] nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidines. nih.gov
Linked Hybrid Molecules: A more common strategy involves coupling the pyrimidine unit to another cyclic moiety. This is often accomplished via cross-coupling reactions on a halogenated pyrimidine precursor. For example, a 5-bromouracil (B15302) derivative can be coupled with various boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to attach aryl, heteroaryl, or other groups at the C-5 position before converting a precursor group (like an ester) into the carbohydrazide. myuchem.com
Carbocyclic Hybrids: There are synthetic strategies aimed at creating carbocyclic purine-pyrimidine hybrid nucleosides. nih.govnih.gov These molecules can be seen as 5,6-disubstituted pyrimidines. nih.govnih.gov For example, a carbocyclic uridine (B1682114) analogue can be functionalized at the C-5 and C-6 positions to construct a fused imidazole (B134444) or thiazole (B1198619) ring, creating a hybrid system. nih.govnih.gov
Heterocyclic Hybrids: Pyrimidine derivatives are often hybridized with other biologically active heterocycles like thiadiazole, triazole, or pyrazole. frontiersin.orgnih.gov For instance, new 1,3,4-thiadiazole thioglycosides have been synthesized linked to substituted pyrimidines. nih.gov Similarly, novel pyrimidine derivatives bearing a 1,3,4-thiadiazole skeleton have been designed and synthesized by linking the two moieties. frontiersin.org
The table below provides examples of hybrid structures based on the pyrimidine core.
Table 3: Examples of Hybrid Molecules Derived from Pyrimidine Scaffolds
| Hybrid Type | Linked/Fused Moiety | Synthetic Strategy | Resulting Hybrid Structure | Reference |
|---|---|---|---|---|
| Fused Heterocycle | Triazole | Reaction of pyrimidone thione derivatives with hydrazonoyl halides | Pyrimido[4,5-d] nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidines | nih.gov |
| Fused Heterocycle | Imidazole/Thiazole | Functionalization of C-5 and C-6 positions of a carbocyclic uridine analogue | Carbocyclic uracil with a fused imidazole or thiazole ring | nih.govnih.gov |
| Linked Heterocycle | 1,3,4-Thiadiazole | Splicing of pyrimidine and 1,3,4-thiadiazole substructures | Pyrimidine derivatives containing a 1,3,4-thiadiazole moiety | frontiersin.org |
| Linked Heterocycle | Pyrazole | Oxidative cyclization of chalcones derived from pyrimidine precursors | 1,3-dimethyl-6-hydroxy-2,4-dioxo-5-(1′-phenyl-3′-aryl-1H-pyrazol-5′-yl)pyrimidines | researchgate.net |
Anticancer Activity Profiling (In Vitro and Animal Model Studies)
Pyrimidine analogues are a well-established class of anticancer agents, with drugs like 5-fluorouracil being a cornerstone of chemotherapy for various cancers. nih.govjksus.org The structural similarity of these analogues to endogenous pyrimidines allows them to interfere with metabolic pathways essential for cancer cell proliferation. nih.gov
A variety of pyrimidine derivatives have demonstrated the ability to inhibit the growth and viability of cancer cells in laboratory settings. For instance, a series of pyrimidine-2,4-diamine analogues were found to significantly inhibit the proliferation of colorectal cancer (HCT116) and non-small cell lung cancer (A549) cells. nih.gov Similarly, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have shown cytotoxic activity against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo and HT29) cell lines. nih.gov
Research has also explored the anticancer potential of pyrimidine-5-carbonitrile derivatives. rsc.org Several of these compounds exhibited moderate to potent antiproliferative activity against HCT-116, HepG-2 (hepatocellular carcinoma), MCF-7, and A549 cell lines, with some showing greater activity than the established EGFR inhibitor, erlotinib (B232). rsc.org Specifically, one compound demonstrated 4.5 to 8.4 times the activity of erlotinib against these cell lines. rsc.org
Hydrazone derivatives of pyrimidines have also been a focus of anticancer research. nih.gov Certain pyrazine-2-carbohydrazide (B1222964) derivatives displayed excellent anticancer activity against the A549 lung cancer cell line. researchgate.net Furthermore, some carbohydrazide and urea derivatives have shown cytotoxic activity against various cancer cell lines, including BRCA mutant-carrying HCC1937 and Capan-1 cells, as well as MCF7 and HeLa cells. nih.govturkjps.org
Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Analogues
| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Pyrimidine-2,4-diamine analogues | HCT116, A549 | Significant inhibition of cell proliferation | nih.gov |
| Oxazolo[5,4-d]pyrimidine derivatives | A549, MCF7, LoVo, HT29 | Cytotoxic activity | nih.gov |
| Pyrimidine-5-carbonitrile derivatives | HCT-116, HepG-2, MCF-7, A549 | Moderate to potent antiproliferative activity | rsc.org |
| Pyrazine-2-carbohydrazide derivatives | A549 | Excellent anticancer activity | researchgate.net |
| Carbohydrazide and urea derivatives | HCC1937, Capan-1, MCF7, HeLa | Cytotoxic activity | nih.govturkjps.org |
This table is interactive. Click on the headers to sort the data.
The uncontrolled proliferation of cancer cells is often due to a deregulated cell cycle. nih.gov Several pyrimidine analogues exert their anticancer effects by interfering with cell cycle progression, leading to cell cycle arrest and, in some cases, senescence. nih.govnih.gov
For example, a particularly active pyrimidine-2,4-diamine analogue was shown to induce robust cell cycle arrest and senescence by causing persistent DNA damage. nih.gov Another study on pyrimidine-5-carbonitrile derivatives revealed that a lead compound could arrest the cell cycle at the G2/M phase and induce significant apoptosis in HCT-116, HepG-2, and MCF-7 cells. rsc.org This compound also led to a 6.5-fold increase in the level of caspase-3, a key executioner of apoptosis, in HepG-2 cells. rsc.org
Research on 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile hybrids identified compounds that caused significant G2/M phase arrest in PC-3 (prostate cancer) and MCF-7 cells. nih.gov The substitution pattern on the aromatic ring of these compounds was found to influence their cell cycle inhibitory activity, with methoxy (B1213986) or fluoro groups at the meta position enhancing G2/M arrest. nih.gov
The metastatic spread of cancer to distant organs is a major cause of mortality. This process involves cancer cell migration, adhesion, and invasion. Some pyrimidine analogues have been shown to inhibit these critical steps of metastasis.
An active pyrimidine-2,4-diamine derivative, Y18, demonstrated significant inhibitory effects on the adhesion, migration, and invasion of cancer cells in vitro. nih.gov The mechanism behind this was linked to the suppression of GTSE1 transcription and expression. nih.gov
Promising results from in vitro studies have led to the evaluation of some pyrimidine analogues in animal models of cancer. The pyrimidine-2,4-diamine derivative Y18, which showed potent in vitro anticancer activity, also effectively inhibited tumor growth in vivo with minimal side effects. nih.gov
Antimicrobial Activity Spectrum (Antibacterial, Antifungal, Antiviral, Antitubercular)
The pyrimidine scaffold is a versatile platform for the development of antimicrobial agents. juniperpublishers.comresearchgate.net Derivatives of this compound have been explored for their activity against a wide range of pathogens, including bacteria, fungi, viruses, and mycobacteria. juniperpublishers.comnih.govnih.govnih.gov
The search for new antibacterial agents is crucial due to the rise of multidrug-resistant bacteria. nih.gov Pyrimidine derivatives have shown promise in this area.
Hydrazone derivatives of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-2-carbohydrazide have exhibited excellent antibacterial activity. nih.govnih.gov Certain compounds in this series displayed significant zones of inhibition against both Gram-negative (E. coli and P. aeruginosa) and Gram-positive (S. aureus and S. pyogenes) bacteria. nih.gov
A series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives also demonstrated significant antibacterial activity against both Gram-positive (B. subtilis and S. aureus) and Gram-negative (E. coli and P. aeruginosa) bacteria. nih.gov Some of these compounds showed inhibition zones comparable to or larger than the standard drug ciprofloxacin. nih.gov
Furthermore, novel pyrimidine-2,4-dione derivatives connected with 2H-thiopyran have been synthesized and evaluated for their antimicrobial properties. jksus.org One compound, in particular, showed broad-spectrum activity against one Gram-positive and three Gram-negative bacterial strains. jksus.org
Table 2: Antibacterial Activity of Selected Pyrimidine Analogues
| Compound Class | Bacterial Strains | Observed Effect | Reference(s) |
| Imidazo[1,2-a]pyrimidine-2-carbohydrazide hydrazones | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Excellent antibacterial activity | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | Significant antibacterial activity, some comparable to ciprofloxacin | nih.gov |
| Pyrimidine-2,4-dione with 2H-thiopyran derivatives | Gram-positive and Gram-negative strains | Broad-spectrum activity | jksus.org |
| Thiazolo[3,2-a]pyrimidine derivative | E. coli | Moderate resistance |
This table is interactive. Click on the headers to sort the data.
Antifungal Potential
Derivatives of the pyrimidine core have shown notable promise as antifungal agents. The incorporation of other heterocyclic systems, such as 1,2,4-oxadiazole (B8745197) and 1,2,4-triazole, has been a successful strategy in developing potent antifungal compounds. researchgate.net The 1,2,4-triazole nucleus, in particular, is a well-established pharmacophore in many effective antifungal drugs. researchgate.net
Research into 1,2,4-oxadiazole derivatives has identified compounds with significant activity against a range of plant pathogenic fungi. mdpi.com For instance, certain synthesized compounds displayed considerable inhibitory effects against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com In vivo studies have further confirmed the protective effects of these compounds. mdpi.com
One standout compound, designated 4f , which incorporates a cinnamic acid moiety, demonstrated broad-spectrum antifungal activity. mdpi.com Its efficacy against E. turcicum was found to be superior to the commercial fungicide carbendazim. mdpi.com Another derivative, 4q , also showed significant, albeit slightly lower, activity against several fungal species. mdpi.com The table below summarizes the in vitro antifungal activity (EC₅₀ values) of these two promising compounds against various plant pathogenic fungi.
| Compound | R. solani (μg/mL) | F. graminearum (μg/mL) | E. turcicum (μg/mL) | C. capsica (μg/mL) |
| 4f | 12.68 | 29.97 | 29.14 | 8.81 |
| 4q | 38.88 | 149.26 | 228.99 | 41.67 |
Antiviral Effects
The pyrimidine scaffold is a constituent of various molecules recognized for their antiviral capabilities. researchgate.net Research has led to the development of pyrimidine derivatives with pronounced activity against a range of viruses, including retroviruses. nih.gov
One area of investigation has focused on pyrimido[4,5-d]pyrimidines, which have shown selective efficacy against human coronaviruses 229E and OC43. mdpi.com Specific derivatives featuring a cyclopropylamino group and an aminoindane moiety emerged as particularly effective against HCoV-229E, highlighting this scaffold as a promising framework for developing novel anti-coronavirus agents. mdpi.com
In another study, the synthesis of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and its analogues yielded compounds with significant antiretroviral activity. nih.gov The 5-cyano and 5-formyl derivatives, in particular, demonstrated potency comparable to the established antiretroviral drugs adefovir (B194249) and tenofovir. nih.gov This underscores the potential of modifying substituents at the 5- and 6-positions of the pyrimidine ring to generate effective antiviral agents.
Antitubercular Properties
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has spurred the search for new antitubercular agents, with pyrimidine-containing compounds gaining significant attention. ucl.ac.uk Several pyrimidine derivatives have entered clinical trials, underscoring the therapeutic potential of this class of compounds. ucl.ac.uk
One notable series, the 2-pyrazolylpyrimidinones, was identified through phenotypic screening and found to be active against various Mtb strains, including clinical isolates. nih.gov These compounds were shown to be bactericidal against replicating Mtb, suggesting a novel mechanism of action. nih.gov
The synthesis of hydrazide derivatives containing a 1,3,4-oxadiazole core has also yielded promising results. mdpi.com A number of these compounds exhibited high antimycobacterial activity against the H37Ra attenuated strain of Mtb, and two derivatives were particularly effective against pyrazinamide-resistant strains. mdpi.com The table below presents the minimum inhibitory concentration (MIC) values for some of the most active compounds from this series against different Mtb strains.
| Compound | Mtb H37Ra (μg/mL) | Pyrazinamide-Resistant Mtb (μg/mL) |
| 1i | 8 | 4 |
| 1j | 8 | >32 |
| 1k | 8 | 4 |
| 1l | 8 | >32 |
| 1m | 8 | >32 |
Further research into N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides has also identified candidates for the development of new antitubercular drugs. researchgate.net
Anti-inflammatory and Analgesic Properties
Pyrimidine derivatives have been extensively investigated for their anti-inflammatory and analgesic activities. researchgate.net A variety of substituted pyrimidines have demonstrated significant potential in mitigating inflammation and pain.
For example, a series of 1,3-disubstituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones were synthesized and evaluated for their analgesic and anti-inflammatory properties. nih.gov Many of these new compounds were found to be more potent than the standard drug, mefenamic acid. nih.gov
In another study, the synthesis of 2,4,6-trisubstituted pyrimidines from chalcone (B49325) precursors led to the identification of compounds with potent anti-inflammatory and analgesic effects. nih.gov Specifically, 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b ) and 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine (5d ) showed the most significant activity, comparable to the reference drug ibuprofen. nih.gov It was noted that compounds exhibiting good anti-inflammatory activity also tended to display better analgesic properties. nih.gov
Further research into a diverse range of pyrimidine derivatives has confirmed their potential as anti-inflammatory and analgesic agents. researchgate.net For instance, specific synthesized compounds, referred to as 10 and 14 , showed 40% and 39% anti-inflammatory activity, respectively, while compound 11 demonstrated 75% analgesic activity. researchgate.net
Exploration of Other Biological Activities (e.g., Enzyme Modulation, CNS Activity, Antioxidant Capacity)
Beyond the aforementioned activities, analogues of this compound have been explored for a range of other biological effects.
Enzyme Modulation: A significant area of research has been the development of pyrimidine-based enzyme inhibitors. Derivatives with a 1,2,4-triazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of xanthine (B1682287) oxidase (XO), an enzyme involved in gout. nih.govresearchgate.net One compound, 2-(4-isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, was found to be 23 times more potent than the clinically used XO inhibitor, allopurinol. nih.govresearchgate.net Additionally, certain pyrimidine derivatives have shown strong inhibitory activity against the enzyme lipoxygenase (LOX), which is involved in inflammatory pathways. nih.gov
Central Nervous System (CNS) Activity: The CNS activity of pyrimidine derivatives has also been investigated. The cyclocondensation of 1,5-disubstituted 2-aminoimidazolines with diethyl malonate resulted in imidazo[1,2-a]pyrimidine-5,7-diones, which were evaluated for their effects on the central nervous system. nih.gov
Antioxidant Capacity: The pyrimidine nucleus is a key feature in many compounds with antioxidant properties. ijpsonline.com These derivatives can act as "free radical scavengers," mitigating the oxidative damage associated with numerous diseases. ijpsonline.com Studies on various pyrimidine derivatives, including those fused with other heterocyclic rings like thiazole and oxadiazole, have demonstrated their potential as antioxidants. ijpsonline.comnih.gov For instance, some pyrido[2,3-d]pyrimidine derivatives strongly inhibit lipid peroxidation, a key process in oxidative stress. nih.gov The antioxidant activity of these compounds is often evaluated through assays such as the DPPH radical scavenging method. ijpsonline.comresearchgate.net
Elucidation of Structure-Activity Relationships (SAR)
The extensive research into pyrimidine analogues has provided valuable insights into their structure-activity relationships (SAR), guiding the design of more potent and selective compounds.
The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and any fused heterocyclic systems. For antitubercular 2-pyrazolylpyrimidinones, modifications at the R1 and R2 positions of the pyrimidinone core, as well as on the pyrazole ring, significantly influence their activity. nih.gov For instance, the presence of a 4-fluorophenyl group at the R1 position maintained good activity against Mtb. nih.gov
In the case of antiviral pyrimido[4,5-d]pyrimidines, the aliphatic chain at position 7 of the core structure was found to be crucial for their effectiveness against coronaviruses. mdpi.com Compounds with a cyclopropylamine (B47189) or longer aliphatic chains were generally active, whereas those with an N-methylpiperazinyl group were not. mdpi.com
For anti-inflammatory and analgesic thieno[2,3-d]pyrimidines, the nature of the substituents at the 1 and 3 positions plays a key role in their potency. nih.gov Similarly, for 2,4,6-trisubstituted pyrimidines, the specific halogen substitutions on the phenyl ring at position 6, such as 2,4-dichloro or 3-bromo, were found to be important for high anti-inflammatory and analgesic activity. nih.gov
The development of xanthine oxidase inhibitors based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has also benefited from detailed SAR studies. nih.govresearchgate.net These studies have helped to identify the optimal substituents for potent inhibition of the enzyme.
Correlation of Substituent Effects with Biological Potency
The biological potency of this compound analogues is directly correlated with the electronic and steric properties of their substituents.
Antitubercular Activity: In the 2-pyrazolylpyrimidinone series, replacing the phenyl ring at the R1 position with pyridine rings led to improved solubility but a decrease in activity against Mtb. nih.gov This suggests a delicate balance between physicochemical properties and biological potency. The nitrogen atoms of the pyrimidinone ring were found to be essential for maintaining activity. nih.gov
Xanthine Oxidase Inhibition: For 1,2,4-triazolo[1,5-a]pyrimidine-based XO inhibitors, the presence and position of alkoxy groups on the 2-phenyl ring have a significant impact on inhibitory activity. researchgate.net A 4-isopropoxy substituent, for example, resulted in a compound that was significantly more potent than allopurinol. nih.govresearchgate.net
Analgesic and Anti-inflammatory Activity: In a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the spatial arrangement of the benzothiazine and pyridine fragments was found to directly influence their analgesic and anti-inflammatory activity. mdpi.com A specific molecular conformation of the benzothiazine nucleus was associated with high analgesic properties, largely independent of the pyridine ring's spatial orientation. mdpi.com
Antifungal Activity: The antifungal potency of 1,2,4-oxadiazole derivatives was significantly influenced by the nature of the substituent. A compound containing a cinnamic acid moiety (4f ) showed markedly better activity across multiple fungal species compared to a similar compound with an anisic acid moiety (4q ), highlighting the importance of this part of the molecule for biological effect. mdpi.com
Influence of Ring Fusion and Hybridization on Activity Profiles
The fusion of additional rings to the pyrimidine scaffold can significantly impact the biological activity of the resulting compounds by altering their size, shape, rigidity, and electronic properties. This approach has been widely employed to develop novel therapeutic agents with diverse activity profiles. nih.gov
One notable example involves the fusion of a pyridine ring to the pyrimidine core, resulting in a pyrido[2,3-d]pyrimidine system. This class of compounds has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects. nih.gov For instance, a series of N'-arylidene-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyridopyrimidine-5-carbohydrazides were synthesized and evaluated as anti-HIV-1 agents. nih.gov These compounds act as HIV integrase inhibitors, a function attributed to the metal-binding properties of the carbonyl groups within the fused ring system. nih.gov
The biological activity of these pyrido[2,3-d]pyrimidine analogues was found to be dependent on the nature of the substituent on the arylidene fragment. This highlights the importance of the hybridized chemical space created by the fusion of the pyrimidine and pyridine rings, coupled with the variable substitutions. The data presented in the table below illustrates the anti-HIV-1 activity of selected analogues.
| Compound ID | Arylidene Substituent | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| 5j | 4-Methylbenzylidene | 90 | >580 | 6.4 |
| 5a-i, k, l | Various substituted benzylidenes | 90-155 | >380 | - |
| Data from a study on N'-arylidene-pyrido[2,3-d]pyrimidine-5-carbohydrazide derivatives as anti-HIV-1 agents. nih.gov |
Another important class of fused pyrimidines are the pyrazolopyrimidines, which have been investigated as inhibitors of mitotic kinesin Eg5, a target for cancer chemotherapy. nih.gov The fusion of a pyrazole ring to the pyrimidine nucleus creates a scaffold that can effectively interact with the allosteric sites of the Eg5 enzyme, leading to cell cycle arrest and apoptosis. nih.gov Structure-activity relationship studies of these compounds revealed that the nature and position of substituents on the fused ring system are critical for their inhibitory activity. nih.gov
Furthermore, the fusion of an indole (B1671886) ring to the pyrimidine core has led to the development of potent anticancer agents. For example, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as inducers of methuosis, a type of non-apoptotic cell death, in cancer cells. researchgate.net This demonstrates how the hybridization of the pyrimidine-carbohydrazide scaffold with an indole moiety can lead to novel mechanisms of anticancer activity.
The diverse biological activities observed with different fused pyrimidine systems underscore the versatility of this strategy in drug discovery. The ability to combine the pharmacophoric features of the pyrimidine-carbohydrazide core with those of other heterocyclic systems through ring fusion provides a powerful tool for the development of new therapeutic agents. nih.gov
Conformational Flexibility and Activity Modulation by the Carbohydrazide Linker
The carbohydrazide linker (-CONHNH-) in this compound analogues is not merely a spacer but plays a crucial role in modulating biological activity through its conformational flexibility and hydrogen bonding capabilities. nih.govnih.gov The ability of this linker to adopt different conformations allows the molecule to orient its various pharmacophoric features optimally within the binding site of a biological target. nih.gov
In the context of the previously mentioned anti-HIV-1 pyrido[2,3-d]pyrimidine-5-carbohydrazide analogues, the carbohydrazide linker is essential for positioning the N'-arylidene fragment to make critical interactions within the active site of HIV integrase. nih.gov Molecular modeling studies have shown that the carbohydrazide moiety can participate in hydrogen bonding interactions with the enzyme and the chelation of magnesium ions, which are crucial for the catalytic activity of the integrase. nih.gov The torsional angles of the carbohydrazide linker dictate the spatial orientation of the terminal aromatic ring, which in turn influences the van der Waals and hydrophobic interactions with the enzyme.
The table below summarizes the impact of modifications to the linker and terminal groups on the biological activity of pyrimidine-based compounds.
| Core Scaffold | Linker | Terminal Group | Biological Activity |
| Pyrido[2,3-d]pyrimidine | Carbohydrazide | Substituted benzylidene | Anti-HIV-1 nih.gov |
| Pyrimidine | Carbonitrile-hydrazone | Substituted benzylidene | VEGFR-2 inhibition, anticancer rsc.org |
| Pyridine | Carbohydrazide-urea | Substituted phenyl | Cytotoxic against cancer cell lines nih.govturkjps.org |
Mechanistic Investigations of 2,4 Dioxo 1h Pyrimidine 5 Carbohydrazide Analogues at the Molecular and Cellular Level
Identification of Molecular Targets and Disruption of Biological Pathways
Analogues of 2,4-dioxo-1H-pyrimidine-5-carbohydrazide exert their biological effects by engaging with a variety of molecular targets, thereby disrupting critical pathways essential for cell survival and proliferation.
A primary mechanism of action for several pyrimidine (B1678525) analogues is the disruption of DNA synthesis and repair. Some derivatives interfere with de novo pyrimidine synthesis, a pathway crucial for producing the building blocks of DNA and RNA. nih.govnih.gov For example, leflunomide, an inhibitor of this pathway, has been shown to synergize with other agents that are resisted through pyrimidine synthesis. nih.gov This inhibition leads to a depletion of the nucleotide pools necessary for DNA replication. nih.gov
Furthermore, certain pyrimidine analogues directly target enzymes essential for DNA integrity. Spiropyrimidinetriones, for instance, have been identified as a class of antibacterial agents that function by inhibiting DNA gyrase, an enzyme that controls the topological state of DNA. nih.gov The inhibition of DNA gyrase by these compounds prevents the proper supercoiling and relaxation of DNA, which is vital for replication and transcription. This is corroborated by the observed inhibition of thymidine (B127349) incorporation into DNA during cell growth. nih.gov Other pyrazole-carbohydrazide analogues have also demonstrated potent DNA gyrase inhibitory activity.
Additionally, pyrimidine derivatives can impact DNA damage repair pathways. The protein GTSE1, which is involved in DNA damage response and can contribute to treatment resistance, is a target for some pyrimidine analogues. By suppressing GTSE1, these compounds can enhance the persistence of DNA damage, leading to cell cycle arrest and senescence.
Analogues of this compound have been shown to interfere with the cell cycle, a tightly regulated process controlled by a family of proteins, notably cyclin-dependent kinases (CDKs). The de novo synthesis of pyrimidines is itself subject to cell cycle-dependent regulation, with the activity of the rate-limiting enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase) fluctuating throughout the cell cycle phases.
By targeting proteins that regulate cell cycle progression, pyrimidine derivatives can induce cell cycle arrest. For example, certain pyrimidine-2,4-diamine analogues cause a robust arrest, preventing cancer cell proliferation. Similarly, some pyrimidine-5-carbonitrile derivatives have been observed to arrest cell growth in the G2/M phase of the cell cycle. A key strategy for this interference is the direct inhibition of CDKs, which are primary drivers of cell cycle transitions.
The biological activity of this compound analogues can be attributed to their ability to inhibit a range of specific enzymes. While information on the direct inhibition of Caspase-1 by these specific carbohydrazide (B1668358) analogues is not prominently detailed in the reviewed literature, pyrimidine-5-carboxamide derivatives have been shown to modulate inflammatory pathways by acting as inhibitors of salt-inducible kinases (SIKs), which regulate macrophage polarization.
Cyclin-Dependent Kinases (CDKs): Numerous studies have identified pyrimidine derivatives as potent inhibitors of CDKs. The pyrimidine scaffold is a common core in many CDK inhibitors. Fused pyrimidines and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and shown to be effective inhibitors of CDKs like CDK2 and CDK4. This inhibition can block entry into the cell cycle and is a key mechanism for their anti-proliferative effects.
Glycogen Synthase Kinase-3 (GSK-3): Pyrimidine derivatives have been developed as inhibitors of GSK-3, a serine/threonine kinase involved in a wide array of cellular processes, including metabolism and gene expression. Compounds such as aminopyrimidines and the pyrrolopyrimidine TWS119 are known to be potent GSK-3 inhibitors.
DNA Gyrase: As mentioned previously, DNA gyrase is a well-established target for pyrimidine-based compounds. N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues and spiropyrimidinetriones are potent inhibitors of bacterial DNA gyrase, demonstrating a clear mechanism for their antibacterial activity. nih.gov A strong correlation exists between the inhibition of DNA gyrase and the inhibition of bacterial cell growth.
GTSE1 (G2 and S-phase expressed 1): Pyrimidine-2,4-diamine analogues have been found to suppress the transcription and expression of GTSE1. GTSE1 plays a role in cell cycle progression and DNA damage repair, and its inhibition by these compounds contributes to their anticancer effects by promoting persistent DNA damage.
Table 1: Enzyme Inhibition by Pyrimidine Analogues
| Enzyme Target | Pyrimidine Analogue Class | Observed Effect | Reference |
|---|---|---|---|
| Cyclin-Dependent Kinases (CDKs) | Fused Pyrimidines, Pyrido[2,3-d]pyrimidines | Inhibition of CDK2, CDK4, CDK9; Cell cycle arrest | ,,, |
| Glycogen Synthase Kinase-3 (GSK-3) | Aminopyrimidines, Pyrrolopyrimidines | Inhibition of GSK-3 activity | , |
| DNA Gyrase | Spiropyrimidinetriones, Pyrazole-5-carbohydrazides | Inhibition of enzyme activity, antibacterial effect | ,, nih.gov |
| GTSE1 | Pyrimidine-2,4-diamine derivatives | Suppression of transcription and expression |
Biomolecular Interaction Studies
Understanding how these pyrimidine analogues bind to their macromolecular targets is crucial for elucidating their mechanism of action.
Molecular docking studies have provided significant insights into the binding modes of pyrimidine derivatives with their protein targets. For N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues, docking simulations revealed interactions with the active site of DNA gyrase. Similarly, the binding patterns of pyrimidine-5-carbonitrile derivatives have been investigated against the epidermal growth factor receptor (EGFR), showing specific interactions within the kinase domain.
The structural features of these compounds are key to their binding affinity. The 5-oxopyrrolidine-3-carbohydrazide (B1650037) scaffold, for example, shares important pharmacophoric features with known kinase inhibitors. The aryl moiety is a classic motif in ATP-competitive inhibitors, while the acylhydrazide linker can mimic the hydrogen-bonding roles of linkers in other inhibitors, enhancing binding to the kinase hinge region. These interactions are fundamental to their ability to disrupt the catalytic activity of target enzymes. While direct DNA intercalation is a mechanism for some molecules, the primary mode of action for many of these pyrimidine-5-carbohydrazide (B3028944) analogues appears to be specific protein receptor/enzyme active site binding rather than non-specific DNA intercalation.
Cellular Response Mechanisms (e.g., Apoptosis Induction, Autophagy, Senescence Induction)
The disruption of key molecular pathways by this compound analogues triggers distinct cellular responses that determine the ultimate fate of the cell.
Apoptosis Induction: A significant cellular outcome following treatment with various pyrimidine derivatives is the induction of apoptosis, or programmed cell death. Pyrimidine-5-carbonitrile and thieno[2,3-d]pyrimidine (B153573) derivatives have been shown to induce apoptosis in cancer cells. For instance, compound 10b, a pyrimidine-5-carbonitrile derivative, was found to significantly increase the population of apoptotic cells. This is often a consequence of upstream events like cell cycle arrest and irreparable DNA damage.
Autophagy: The role of pyrimidine derivatives in autophagy—a cellular process of self-digestion and recycling—is complex. Some pyrimidine-based tyrosine kinase inhibitors have been shown to induce autophagy. In certain contexts, this autophagy can be a survival mechanism for cancer cells under therapeutic stress. Conversely, other studies suggest that inhibiting autophagy can enhance the cytotoxic effects of pyrimidine analogues like gemcitabine, particularly in cancer cells that have become resistant to autophagy inhibitors, as these cells show increased reliance on pyrimidine salvage pathways. nih.gov
Senescence Induction: Cellular senescence is a state of irreversible growth arrest that can be triggered by various stressors. Certain pyrimidine analogues have been identified as inducers of senescence. For example, pyrimidine-2,4-diamine derivatives can cause cancer cells to enter a senescent state, which is linked to the persistence of DNA damage. The induction of senescence represents another mechanism by which these compounds can halt the proliferation of cancer cells.
Table 2: Cellular Responses to Pyrimidine Analogues
| Cellular Response | Pyrimidine Analogue Class | Key Findings | Reference |
|---|---|---|---|
| Apoptosis | Pyrimidine-5-carbonitriles, Thieno[2,3-d]pyrimidines | Induction of programmed cell death in cancer cells. | ,, |
| Autophagy | Pyrazolo[3,4-d]pyrimidines, Thieno[2,3-d]pyrimidines | Induction of autophagy; Inhibition can synergize with pyrimidine analogues. | , nih.gov, |
| Senescence | Pyrimidine-2,4-diamines, N-arylpiperidine-3-carboxamides | Induction of irreversible growth arrest. | , |
Computational Chemistry Applications in 2,4 Dioxo 1h Pyrimidine 5 Carbohydrazide Research
Molecular Docking and Virtual Screening for Target Identification and Lead Optimization
Molecular docking and virtual screening are powerful computational techniques used to predict the preferred orientation of a ligand when bound to a target protein and to screen large libraries of compounds for potential biological activity.
Molecular docking is instrumental in understanding how derivatives of 2,4-dioxo-1H-pyrimidine-5-carbohydrazide interact with their protein targets at a molecular level. For instance, in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a key target in type 2 diabetes management, molecular docking has been used extensively. mdpi.comnih.govnih.gov
A study focused on synthesized 6-methyl-2-oxo-4-substituted-N'-[(E)substituted-methylidene]-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives utilized molecular docking to predict their binding affinity with the DPP-IV enzyme (PDB ID: 2P8S). mdpi.comnih.gov The docking results revealed that these compounds could fit into the active site of DPP-IV, with some derivatives showing more potent interactions than the native ligand. nih.gov Specifically, derivatives with chloro- or fluoro-substitutions demonstrated enhanced hydrogen bonding, contributing to their inhibitory potential. nih.gov The binding energy scores from these docking studies are crucial for ranking potential inhibitors and prioritizing them for synthesis and biological evaluation. nih.gov
Similarly, in the pursuit of novel anticancer agents, docking studies of pyrimidine-5-carbonitrile derivatives with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have been conducted. These studies help in predicting the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. nih.gov
Table 1: Predicted Binding Affinities of Pyrimidine-5-Carbohydrazide (B3028944) Derivatives with Target Proteins This table is interactive. Click on the headers to sort the data.
| Derivative Class | Target Protein | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| 6-methyl-2-oxo-4-substituted-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide | DPP-IV | Molecular Docking | Derivatives fit into the active site; chloro- and fluoro-substitutions enhance binding. | mdpi.comnih.gov |
| Pyridopyrimidine-5-carbohydrazide | HIV-1 Integrase | Molecular Modeling | Compounds interact with Mg2+ cations and key residues in the active site. | nih.gov |
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach allows researchers to efficiently sift through thousands or even millions of compounds to select a manageable number for further experimental testing. nih.gov
For scaffolds related to this compound, virtual screening has been employed to discover novel inhibitors for various targets. For example, a virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database was performed to identify novel inhibitors of human thymidylate synthase (hTS), a critical enzyme in cancer therapy. nih.gov This process, combined with molecular docking, led to the identification of several promising hits with superior predicted binding affinities compared to existing drugs. nih.gov
This in silico approach is not limited to enzyme inhibitors. It has also been used to screen for compounds with potential as antagonists for targets like the estrogen receptor α (ERα), where new pyridine (B92270) and pyrimidine (B1678525) sugar compounds were identified through structure-based virtual screening. researchgate.net
Structure-Based and Ligand-Based Drug Design Methodologies
Drug design strategies are broadly categorized as either structure-based or ligand-based, both of which are heavily applied in the research of pyrimidine derivatives.
Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the target protein. researchgate.netnih.gov This approach was utilized in the design of novel pyrimido[4,5-c]pyridazine (B13102040) derivatives as dihydropteroate (B1496061) synthase (DHPS) inhibitors, where the crystal structure of the target enzyme guided the design of compounds with improved binding affinity. mdpi.com Similarly, SBDD has been applied to develop 2,4-diaminopyrimidine (B92962) derivatives as potent caspase-1 inhibitors for inflammatory diseases. researchgate.netnih.gov By analyzing the co-crystal structure of a known inhibitor within the target's active site, researchers can identify key interactions and design new molecules that optimize these contacts. rsc.org
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. nih.gov This method uses the knowledge of molecules that are known to bind to the target to derive a pharmacophore model. This model defines the essential structural features required for biological activity. LBDD has been a key strategy in the development of inhibitors for targets like the 5-lipoxygenase (5-LOX) enzyme, where the crystal structure was not always available. nih.gov In the context of this compound derivatives, LBDD can be used to design new molecules based on the pharmacophoric features of known active compounds, such as other DPP-IV or VEGFR-2 inhibitors. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are valuable for predicting the activity of newly designed compounds before they are synthesized.
A 3D-QSAR study was conducted on a series of 2-pyrimidine carbohydrazides as modulators of utrophin, a target for Duchenne Muscular Dystrophy treatment. nih.gov This study used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. The resulting models showed good statistical reliability and were used to generate contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, and hydrophobic modifications. nih.gov These maps provide crucial guidance for designing new derivatives with enhanced biological activity. nih.gov
QSAR studies have also been successfully applied to other pyrimidine derivatives, such as furopyrimidine and thienopyrimidine compounds, to predict their inhibitory activity against the VEGFR-2 receptor. nih.gov These models often employ various statistical methods, including multiple linear regression (MLR) and artificial neural networks (ANN), to establish a robust correlation between molecular descriptors and activity. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as their geometry, electronic structure, and reactivity. researchgate.netscilit.comresearchgate.net These calculations provide insights that are complementary to experimental data and can help in understanding reaction mechanisms and molecular stability.
For various pyrimidine derivatives, DFT calculations have been used to optimize their molecular structures and to analyze their electronic properties. scilit.comresearchgate.netnih.gov For example, in a study of novel pyrimidines as selective COX-2 inhibitors, DFT calculations at the B3LYP/6-31G++(d,p) level were used to explain the electronic behavior of the synthesized compounds. researchgate.net Such studies can calculate important parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity and ability to participate in charge transfer interactions. The geometric properties of pyrimidine and selenadiazolopyrimidine derivatives have also been investigated using DFT to support their potential as dual Topoisomerase II and HSP90 inhibitors. scilit.comresearchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the conformational changes and the stability of binding interactions over time. nih.govnih.gov This method goes beyond the static picture provided by molecular docking.
MD simulations have been used to validate the docking results of pyrimidine-based inhibitors. For coumarin-pyrimidine hybrids designed as antidiabetic agents, MD simulations were performed to elucidate the stability of the ligand-enzyme complexes and to confirm the binding modes predicted by docking. nih.gov These simulations can reveal fluctuations in the ligand's position and changes in the network of hydrogen bonds and hydrophobic interactions within the active site, providing a more realistic representation of the binding event. nih.gov
In the study of pyrido[2,3-d]pyrimidines as thymidylate synthase inhibitors, MD simulations of up to 1000 nanoseconds were conducted to validate the efficacy of the designed molecules and to analyze the stability of their interactions with key catalytic residues. nih.gov Similarly, MD simulations of pyrimidine-based FAK inhibitors helped confirm their stability in the active site and were used to calculate binding free energies using methods like MM-PBSA. rsc.org
Future Perspectives and Therapeutic Horizon for 2,4 Dioxo 1h Pyrimidine 5 Carbohydrazide Derivatives
Innovations in Sustainable Synthesis and Scalability
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, aiming to reduce environmental impact and improve economic viability. For pyrimidine (B1678525) derivatives, including the 2,4-dioxo-1H-pyrimidine-5-carbohydrazide core, a shift towards sustainable synthetic methodologies is evident. nih.gov Researchers are exploring microwave-assisted synthesis, which offers accelerated reaction times and often proceeds in environmentally benign solvents like water. nih.gov
Another promising avenue is the adoption of mechanochemical methods, such as ball milling and grinding techniques, which can proceed in the absence of bulk solvents, thereby minimizing waste. nih.gov The development of reusable and eco-friendly solid acid catalysts, for instance, those derived from biowaste like bone char, represents a significant step forward in the scalable and sustainable production of pyrimidine-5-carbonitrile derivatives. researchgate.netccspublishing.org.cn These green approaches not only offer a cleaner reaction profile but also present a straightforward and efficient pathway for generating libraries of this compound derivatives for biological screening. nih.gov
Rational Design of Hybrid Compounds with Enhanced Polypharmacology
The concept of "one molecule, multiple targets" is gaining traction as a strategy to combat complex diseases and overcome drug resistance. The rational design of hybrid molecules, which covalently link two or more distinct pharmacophores, is a powerful approach to achieving this. rsc.org The pyrimidine scaffold is an ideal component for such hybrids due to its versatile biological activity. rsc.orgacs.org
For instance, hybrid molecules combining a pyrimidine moiety with fragments of other known bioactive agents, such as curcumin (B1669340) or combretastatin, have been designed to exhibit synergistic anticancer effects. rsc.orgacs.org These hybrids can engage multiple cellular pathways simultaneously, for example, by inhibiting both tubulin polymerization and thymidylate synthase, leading to enhanced cytotoxicity against cancer cells and potentially reducing the likelihood of resistance. acs.org The design of these chimeras often involves sophisticated molecular modeling to ensure that the individual pharmacophores retain their desired biological activities within the new molecular architecture. rsc.org
Expansion of Biological Activity Screening to Underexplored Therapeutic Areas
While pyrimidine derivatives have been extensively studied for their anticancer, antimicrobial, and anti-inflammatory properties, the therapeutic potential of this compound derivatives is far from fully explored. nih.gov Recent research has begun to uncover activities in less conventional therapeutic areas.
For example, derivatives of pyrimidine-5-carbohydrazide (B3028944) have shown promise as anti-HIV agents by targeting the HIV-1 integrase enzyme. nih.gov Furthermore, certain carbohydrazide (B1668358) derivatives have been investigated as potential inhibitors of dipeptidyl peptidase-4 (DPP-IV), a key target in the management of type 2 diabetes. nih.gov The exploration of this scaffold against a wider range of biological targets, including enzymes and receptors implicated in neurological disorders, metabolic diseases, and rare genetic conditions, could unveil novel therapeutic applications. The inherent structural versatility of the this compound core makes it an attractive starting point for library synthesis and high-throughput screening campaigns against these underexplored targets.
Advanced Mechanistic Elucidation and Target Validation
A deep understanding of a compound's mechanism of action is crucial for its successful development as a therapeutic agent. For derivatives of this compound, advanced in silico and experimental techniques are being employed to elucidate their molecular interactions and validate their biological targets.
Molecular docking and dynamic simulation studies have been instrumental in predicting and visualizing the binding modes of these derivatives within the active sites of their target proteins, such as HIV-1 integrase, VEGFR-2, and various kinases. rsc.orgnih.govnih.govnih.gov These computational models help to rationalize the structure-activity relationships observed in biological assays and guide the design of more potent and selective inhibitors. nih.gov Experimental validation through techniques like X-ray crystallography of ligand-protein complexes provides definitive proof of the binding mode and serves as a gold standard for confirming the molecular target. Furthermore, cell-based assays that probe downstream signaling pathways can help to confirm the functional consequences of target engagement.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of this compound derivatives is poised to benefit significantly from these technologies. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, are being developed to predict the biological activity of pyrimidine derivatives based on their physicochemical properties and structural features. ccspublishing.org.cnacs.orgnih.govnih.gov
These models can be used to virtually screen large libraries of compounds, prioritizing those with the highest predicted potency for synthesis and experimental testing. nih.gov Moreover, generative AI models are emerging as powerful tools for de novo drug design, capable of proposing novel molecular structures with desired pharmacological profiles. github.com By training these models on existing data for pyrimidine derivatives, it is possible to generate new this compound analogues with optimized properties, such as enhanced target affinity, improved metabolic stability, and reduced off-target toxicity. github.com Pharmacophore modeling is another computational technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to guide the design of new molecules. nih.govd-nb.inforesearchgate.netresearchgate.net
Translational Research Potential as Preclinical Drug Candidates
The ultimate goal of designing and synthesizing novel this compound derivatives is their translation into effective clinical therapies. Several compounds from this class have already shown promising results in preclinical studies, indicating their potential as drug candidates.
In vivo studies in animal models have demonstrated the therapeutic efficacy of certain derivatives, such as the hypoglycemic effects of DPP-IV inhibitors in a type 2 diabetes model. nih.gov Furthermore, important preclinical assessments, including cytotoxicity profiling against normal human cell lines and cardiovascular safety evaluations, have been conducted for some anti-inflammatory and anticancer derivatives, providing an initial indication of their safety profiles. rsc.orgnih.gov The progression of these and other optimized derivatives through further preclinical development, including pharmacokinetic and toxicological studies, will be critical in determining their suitability for advancement into human clinical trials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-dioxo-1H-pyrimidine-5-carbohydrazide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions involving cyclocondensation and hydrazine substitution. For example, hydrazine can react with ethyl carboxylate derivatives of pyrimidine under ethanol reflux to yield carbohydrazide derivatives . Key parameters include solvent choice (e.g., ethanol for nucleophilicity), temperature control (reflux at ~80°C), and stoichiometric ratios (excess hydrazine to drive substitution). Purity is validated via TLC and NMR .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use a combination of H/C NMR to confirm hydrazide proton environments (~9–10 ppm for NH groups) and carbonyl carbons (~160–170 ppm). IR spectroscopy identifies C=O (1650–1750 cm) and N–H stretches (3200–3400 cm). Mass spectrometry (ESI-MS) verifies molecular ion peaks .
Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles. For example, SHELXL’s least-squares algorithms refine positional and thermal parameters, while OLEX2 visualizes hydrogen bonding (e.g., N–H···O interactions in the hydrazide moiety) .
Advanced Research Questions
Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals. For analogs, HOMO-LUMO gaps <4 eV suggest charge-transfer potential, correlating with bioactivity. Solvent effects (e.g., DMSO vs. water) are modeled via TD-DFT .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data (e.g., tautomeric forms)?
- Methodology : Combine SCXRD (definitive bond geometry) with H NMR in DMSO-d (tautomer-sensitive NH peaks). For example, keto-enol tautomerism in pyrimidine derivatives can be confirmed via deuterium exchange experiments and Hirshfeld surface analysis .
Q. How does structural modification (e.g., substituent variation) affect biological activity in kinase inhibition assays?
- Methodology : Synthesize derivatives with substituents at the 5-position (e.g., ethyl, phenyl) and test against kinase panels. For pyrolo[2,3-d]pyrimidine analogs, ethyl groups enhance selectivity for JAK2 kinases due to hydrophobic pocket interactions . IC values are quantified via enzymatic assays (e.g., ADP-Glo™ kinase assay) .
Q. What computational tools predict binding affinities of this compound derivatives to COX-1/COX-2?
- Methodology : Molecular docking (AutoDock Vina) with COX-1 (PDB: 2OYE) identifies key interactions (e.g., hydrogen bonds with Arg120). Binding free energy (ΔG) calculations (MM-PBSA) validate docking poses. For antiplatelet derivatives, ΔG < −7 kcal/mol correlates with experimental IC < 20 µM .
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines.
- For structural ambiguity, prioritize peer-reviewed crystallographic data over spectral predictions.
- Advanced methodologies (e.g., DFT, docking) require validation against experimental bioassay results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
